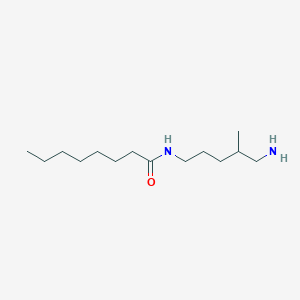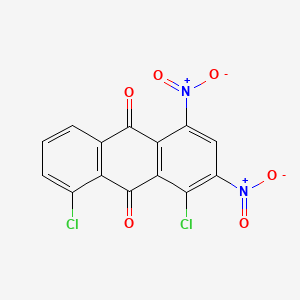
1,8-Dichloro-4,-dinitroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-4,5-dinitroanthraquinone is an organic compound derived from anthraquinone It is characterized by the presence of two chlorine atoms and two nitro groups attached to the anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dichloro-4,5-dinitroanthraquinone can be synthesized through a multi-step process involving the chlorination and nitration of anthraquinone. The typical synthetic route includes:
Chlorination: Anthraquinone is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 1 and 8 positions.
Nitration: The chlorinated anthraquinone is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.
Industrial Production Methods
Industrial production of 1,8-dichloro-4,5-dinitroanthraquinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-4,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Diaminoanthraquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Dichloro-4,5-dinitroanthraquinone has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antibacterial agent and its mechanism of action against resistant bacterial strains.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,8-dichloro-4,5-dinitroanthraquinone involves its interaction with bacterial enzymes. It has been identified as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) in Gram-positive bacteria . The nitro groups play a crucial role in binding to the nucleotide-binding site of PPAT, leading to the inhibition of bacterial growth. This compound exhibits bacteriostatic effects, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright.
Comparison with Similar Compounds
1,8-Dichloro-4,5-dinitroanthraquinone can be compared with other anthraquinone derivatives such as:
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with hydroxyl groups instead of chlorine atoms.
1,8-Dihydroxyanthraquinone: Known for its use in the treatment of psoriasis and as a precursor for other therapeutic agents.
1,8-Dichloroanthraquinone: Lacks the nitro groups and has different chemical properties and applications.
The uniqueness of 1,8-dichloro-4,5-dinitroanthraquinone lies in its combination of chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
84713-11-1 |
|---|---|
Molecular Formula |
C14H4Cl2N2O6 |
Molecular Weight |
367.1 g/mol |
IUPAC Name |
1,8-dichloro-2,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl2N2O6/c15-6-3-1-2-5-9(6)14(20)11-10(13(5)19)7(17(21)22)4-8(12(11)16)18(23)24/h1-4H |
InChI Key |
YTTLIFSUZNRABS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C(=CC(=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


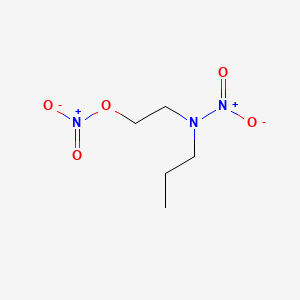
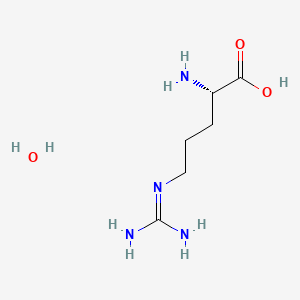
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
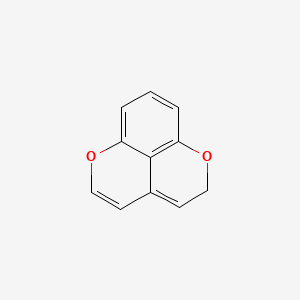
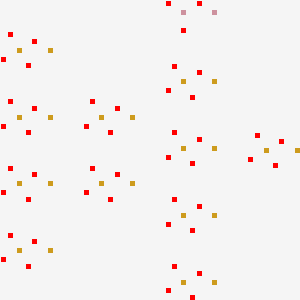
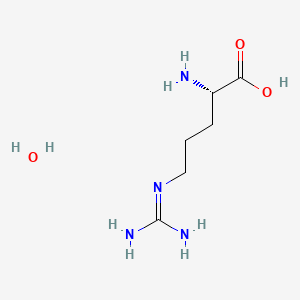
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![(5-hydrazinyl-1H-imidazo[4,5-b]pyridin-7-yl)hydrazine](/img/structure/B12643447.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)

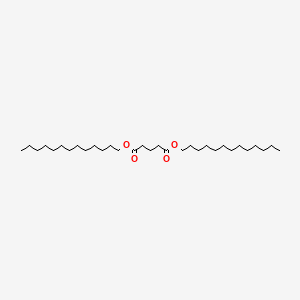
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
